Product packaging for 2-Phenyl-5H-indeno[1,2-b]pyridine(Cat. No.:CAS No. 33777-97-8)

2-Phenyl-5H-indeno[1,2-b]pyridine

Cat. No.: B14683541
CAS No.: 33777-97-8
M. Wt: 243.3 g/mol
InChI Key: WJSSJWJAOMQSAN-UHFFFAOYSA-N
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Description

2-Phenyl-5H-indeno[1,2-b]pyridine is a synthetically derived organic compound that serves as a core structural motif in medicinal chemistry research, particularly in the development of novel anticancer agents. This compound is part of a class of rigid, planar molecules designed to efficiently fit into enzyme active sites and intercalate into enzyme-DNA complexes . Its primary research value lies in its potent inhibitory activity against DNA topoisomerase I and II (topo I and II), which are established molecular targets for cancer therapy due to their crucial role in DNA replication . Studies have shown that structural modifications of this scaffold, such as the introduction of hydroxyl groups on the 2-phenyl ring in combination with heteroaromatic moieties like furyl or thienyl at the 4-position, can significantly enhance its potency . These optimized derivatives exhibit strong cytotoxic and antiproliferative activities against a range of human cancer cell lines, including colorectal (HCT15), breast (T47D), and prostate (DU145) cancers, often outperforming positive controls like camptothecin and etoposide in enzymatic assays . Further research has revealed that specific analogues function as DNA non-intercalative catalytic inhibitors of topoisomerase IIα, a distinct mechanism of action that prevents the enzyme from performing its DNA relaxation function without intercalating into the DNA duplex itself . This makes the this compound structure a valuable chemical tool for probing topoisomerase mechanics and a promising lead compound for the development of next-generation anticancer therapeutics with potentially improved efficacy and reduced side effects. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H13N B14683541 2-Phenyl-5H-indeno[1,2-b]pyridine CAS No. 33777-97-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33777-97-8

Molecular Formula

C18H13N

Molecular Weight

243.3 g/mol

IUPAC Name

2-phenyl-5H-indeno[1,2-b]pyridine

InChI

InChI=1S/C18H13N/c1-2-6-13(7-3-1)17-11-10-15-12-14-8-4-5-9-16(14)18(15)19-17/h1-11H,12H2

InChI Key

WJSSJWJAOMQSAN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C31)N=C(C=C2)C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies for 2 Phenyl 5h Indeno 1,2 B Pyridine and Its Derivatives

General Principles of Indenopyridine Ring System Construction

The synthesis of the indenopyridine ring system is primarily achieved through strategies that construct the pyridine (B92270) ring onto a pre-existing indane framework. Key approaches include multicomponent reactions, cascade cyclizations coupled with Friedel-Crafts reactions, and various ring closure methodologies.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating structural elements from each starting material. nih.govmdpi.comfrontiersin.org This approach offers advantages in terms of simplicity, atom economy, and synthetic efficiency over traditional multi-step syntheses. nih.govfrontiersin.org

A common MCR strategy for synthesizing 2-amino-4-phenyl-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives involves the sequential reaction of an aromatic aldehyde, malononitrile (B47326), and 1-indanone (B140024) in the presence of ammonium (B1175870) acetate (B1210297) and a catalytic amount of acetic acid. nih.govresearchgate.net Another example is a one-pot, four-component condensation reaction to produce indenopyridine derivatives, which saves time, cost, and energy by avoiding the isolation of intermediates. echemcom.com

The general mechanism for these MCRs often begins with the activation of a carbonyl group, for instance, in an aldehyde, by a Lewis acid catalyst. This is followed by a nucleophilic attack and a series of condensation and cyclization steps to yield the final indenopyridine product.

Cascade Cyclization and Friedel-Crafts Approaches

Cascade reactions, which involve a sequence of intramolecular transformations, provide an elegant pathway to complex molecular architectures. researchgate.net When combined with the Friedel-Crafts reaction, a fundamental C-C bond-forming process, it becomes a powerful tool for constructing the indenopyridine framework. researchgate.netresearchgate.net

One such approach involves the reaction of α-sulfonamido alkynes with aldehydes under Lewis acidic conditions. This can initiate a tandem aza-Prins cyclization followed by a Friedel-Crafts type reaction to yield the desired product. researchgate.net Another strategy utilizes a cascade Prins/Friedel-Crafts cyclization of specific substrates, initiated by a Lewis acid like BF3·Et2O, to generate intermediary carbocations that are then trapped by an aromatic ring to form the fused system. nih.govbeilstein-journals.org These methods are valued for their ability to create multiple bonds in a single, atom-economical operation. nih.gov

Ring Closure Methodologies

Ring-closing metathesis (RCM) has emerged as a powerful technique for the synthesis of a wide variety of unsaturated rings, including those found in heterocyclic systems. rsc.orgwikipedia.org This method, often catalyzed by ruthenium complexes like the Grubbs catalyst, involves the intramolecular metathesis of two terminal alkenes to form a cycloalkene. wikipedia.orgresearchgate.net

In the context of indenopyridine synthesis, RCM can be employed to construct the foundational indene (B144670) ring system, which can then be further elaborated to form the final pyridine fusion. For instance, substituted indenols can be synthesized via RCM as a key step, starting from appropriately designed diene precursors. researchgate.net The versatility of RCM allows for the creation of a diverse range of substituted indene derivatives, which are valuable intermediates for the synthesis of complex indenopyridine structures. wikipedia.orgresearchgate.net

Catalytic Systems in Indenopyridine Synthesis

The choice of catalyst is crucial in directing the efficiency and selectivity of indenopyridine synthesis. Both heterogeneous nanocatalysts and organocatalysts have been successfully employed, each offering distinct advantages.

Heterogeneous Nanocatalysis (e.g., Nano-CeO2/ZnO, Magnetic Nanocomposites)

Heterogeneous nanocatalysts are gaining prominence due to their high activity, stability, and ease of recovery and reuse, aligning with the principles of green chemistry. nih.goviaea.orguq.edu.au

Nano-CeO2/ZnO: A composite of ceria (CeO2) and zinc oxide (ZnO) nanoparticles has proven to be a highly efficient and recyclable heterogeneous catalyst for the synthesis of indenopyridine derivatives. samipubco.comechemcom.com This catalyst can be prepared via a simple solution combustion method. mdpi.com In the synthesis of indenopyridines, the nano-CeO2/ZnO acts as a Lewis acid, activating carbonyl groups and facilitating the multi-component reaction. echemcom.com The use of this nanocatalyst allows for high reaction yields and easy product purification through simple filtration. echemcom.com

CatalystReactantsProductConditionsYieldRef
Nano-CeO2/ZnOAromatic aldehyde, 1,3-indandione, acetophenone, ammonium acetateIndeno[1,2-b]pyridine derivativeRefluxHigh echemcom.com

Magnetic Nanocomposites: Magnetic nanoparticles, such as those based on iron oxide (Fe3O4), offer a significant advantage in catalyst separation, as they can be easily removed from the reaction mixture using an external magnet. samipubco.comresearchgate.net These nanoparticles can be functionalized and used as supports for other catalytic species. For instance, Fe3O4 nanoparticles can be incorporated into a polymer matrix or coated with silica (B1680970) and functionalized to create a robust and recyclable catalyst. mdpi.comresearchgate.net In the synthesis of pyridine derivatives, magnetic nanocomposites like Fe3O4/ZnO/MWCNTs have been shown to be effective, combining the catalytic activity of ZnO with the magnetic separability of Fe3O4 and the high surface area of multi-walled carbon nanotubes. samipubco.com

CatalystReactantsProductKey FeatureRef
Fe3O4/ZnO/MWCNTsImidazole (B134444), other precursorsPyridine derivativeMagnetically separable samipubco.com
Fe3O4@SiO2-NH-NTAAVariousPyrimido nih.govsamipubco.comquinoline-2,4-dionesRecyclable acidic nanocatalyst researchgate.net

Organocatalytic Methods

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis, providing an alternative to metal-based catalysts. uva.esthieme-connect.de These methods often operate under mild conditions and are tolerant of a variety of functional groups.

In the context of constructing heterocyclic systems related to indenopyridines, organocatalysts can be employed to control the stereochemistry of the products. For example, chiral phosphoric acids have been used to catalyze enantioselective cascade reactions. researchgate.net While the direct organocatalytic synthesis of 2-phenyl-5H-indeno[1,2-b]pyridine is a developing area, the principles of organocatalysis are being applied to create complex, chiral scaffolds that could serve as precursors. For example, organocatalytic methods have been developed for the asymmetric synthesis of spirocyclic pyrazolones and other nitrogen-containing heterocycles. uva.es

Metal-Organic Frameworks (MOFs) in Catalysis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials that have garnered attention for a wide range of applications, including gas storage, separation, and catalysis. nih.gov Their high surface area and tunable structures, composed of metal ions or clusters linked by organic ligands, make them promising candidates for catalytic applications. nih.govnih.gov For instance, MOFs have been developed for the catalytic hydroxylation of phenol (B47542) and the removal of hazardous dyes from aqueous solutions. nih.govscispace.com A novel zinc-based MOF, ZPBIF-1, which incorporates a 2-phenyl benzimidazole (B57391) linker, has been synthesized and characterized, demonstrating the integration of complex organic motifs into these frameworks. nih.gov Similarly, highly stable zirconium-based MOFs have been synthesized and subsequently metalated with iron(III) and copper(II) to create catalytically active sites. nih.gov

Despite the broad utility of MOFs in catalysis, a review of the current scientific literature indicates that their specific application as catalysts for the synthesis of the this compound ring system has not been reported. While MOFs containing related structural units have been created, their use to catalyze the formation of this particular indenopyridine scaffold remains an unexplored area of research.

Advanced Synthetic Techniques

Modern synthetic chemistry has moved towards methods that offer greater speed, efficiency, and sustainability. Techniques like microwave-assisted synthesis and other green chemistry approaches are at the forefront of this evolution, enabling the rapid and environmentally conscious production of complex molecules like this compound.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. For the synthesis of indenopyridine derivatives, this method offers significant advantages over conventional heating, including dramatically reduced reaction times and improved product yields.

A notable application is the one-pot, three-component synthesis of 2-amino-6-bromo-4-(substituted phenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives. In this reaction, various benzaldehydes, 4-bromo-indan-1-one, and malononitrile are reacted under microwave irradiation. researchgate.net This approach was found to be superior to traditional heating methods, highlighting the efficiency of microwave energy in promoting the necessary bond formations. researchgate.net The process is valued for its operational simplicity and the ability to rapidly generate a library of polysubstituted indenopyridines.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

Feature Microwave-Assisted Method Conventional Heating
Reaction Time Short Long
Product Yield High Generally Lower
Conditions High temperature, sealed vessel Often requires prolonged reflux

| Advantages | Increased safety for small-scale, high-speed synthesis; Minimal environmental impact. researchgate.net | Simpler equipment setup |

This table is based on findings from the synthesis of bromo-substituted indenopyridine derivatives. researchgate.net

Green Chemistry Approaches in Indenopyridine Synthesis

Green chemistry principles, which aim to reduce waste and environmental impact, are increasingly integrated into synthetic methodologies. The synthesis of indenopyridines benefits from several green approaches, primarily through the use of multicomponent reactions (MCRs) and environmentally benign catalysts.

One-pot reactions, a cornerstone of green chemistry, are particularly effective. The synthesis of dihydro-1H-indeno[1,2-b]pyridines has been achieved using an acidic ionic liquid, [H-NP]HSO₄, as a reusable catalyst, which promotes efficiency while minimizing waste. tandfonline.com Similarly, the microwave-assisted synthesis described previously is considered an environmentally friendly method due to its high efficiency and reduced reaction times, which align with the principles of pot, atom, and step economy (PASE). researchgate.netnih.gov The use of a simple filtering process for product work-up further enhances the green credentials of these methods. nih.gov Another green strategy involves the use of nanoparticle catalysts, such as CuI nanoparticles prepared using barberry extract, which provides an eco-friendly and cost-effective catalytic system for generating related heterocyclic structures. tandfonline.com

Synthesis of Functionalized this compound Derivatives

The biological and material properties of the this compound core can be fine-tuned by introducing various functional groups. Strategic incorporation of halogens, as well as oxygen and nitrogen-containing moieties, allows for the systematic modification of the molecule's electronic and steric characteristics.

Incorporation of Halogen Moieties

The introduction of halogen atoms is a common strategy in medicinal chemistry to modulate a compound's properties. Several methods have been developed for the synthesis of halogenated this compound derivatives.

A facile synthesis of 7-halo-5H-indeno[1,2-b]pyridines and their corresponding pyridin-5-one analogues has been reported, providing direct access to halogenated scaffolds. acs.org Furthermore, specific bromo-substituted derivatives have been synthesized via a one-pot microwave-assisted reaction of various benzaldehydes, 4-bromo-indan-1-one, and malononitrile, resulting in compounds such as 2-amino-6-bromo-4-(substituted phenyl)-5H-indeno[1,2-b]pyridine-3-carbonitriles. researchgate.net

Halogenation can also be targeted to the phenyl ring substituent. For example, ethyl 2-methyl-4-(4-chlorophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate was synthesized, incorporating a chlorine atom at the para-position of the phenyl group at C4 of the pyridine ring. researchgate.net The presence of this chlorine atom was noted to alter the conformation of the carboxylate group relative to the indenopyridine system. researchgate.net

Table 2: Examples of Synthesized Halogenated Indenopyridine Derivatives

Compound Class Position of Halogen Synthetic Method Highlight Reference
7-Halo-5H-indeno[1,2-b]pyridines 7-position of indeno-core Not specified acs.org
2-Amino-6-bromo-4-phenyl-...-3-carbonitriles 6-position of indeno-core One-pot microwave irradiation researchgate.net

Introduction of Oxygen and Nitrogen Containing Functional Groups

The incorporation of oxygen and nitrogen-containing functional groups is crucial for creating derivatives with diverse chemical properties and potential applications. Multicomponent reactions are a highly effective tool for this purpose.

Nitrogen functionalities, such as amino and cyano groups, are commonly introduced. The synthesis of 2-amino-4-phenyl-5H-indeno[1,2-b]pyridine-3-carbonitriles is a prime example, achieved through the reaction of 2-aryl-methylidineindan-1-ones, malononitrile, and a base. researchgate.net This methodology also allows for the simultaneous introduction of oxygen-containing groups. For instance, when the reaction is carried out in methanol (B129727) or ethanol, 2-alkoxy derivatives are formed, such as 2-methoxy-4-phenyl-5H-indeno[1,2-b]pyridine-3-carbonitrile. researchgate.net

Oxygen can also be incorporated in the form of a ketone (oxo) or an ester (carboxylate). The synthesis of ethyl 2-methyl-4-phenyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate demonstrates the presence of both an ester group at the 3-position and a ketone at the 5-position of the indenopyridine system. researchgate.net Additionally, spiro-indenopyrans, which contain an ether linkage within a pyran ring fused to the indeno[1,2-b]pyridine core, have been synthesized, showcasing further structural diversity. rsc.org These compounds, such as 2-amino-1′-benzyl-2′,5-dioxo-5H-spiro[indeno[1,2-b]pyran-4,3′-indoline]-3-carbonitriles, combine multiple heterocyclic systems and functional groups in a single molecule. rsc.org

Synthesis of Thioglycoside Derivatives

A novel approach for the synthesis of a new class of indeno[1,2-b]pyridine thioglycosides has been developed. nih.gov This method expands the library of available indenopyridine derivatives, which are of interest for their potential biological activities.

The synthetic pathway commences with the reaction of (E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide or its thiophene (B33073) analogue with 1-indanone. This initial step yields the corresponding 2-thiooxo-1H-indeno[1,2-b]pyridine-3-carbonitriles. nih.gov These intermediates are then subjected to S-glycosylation.

The crucial glycosylation step involves treating the 2-thiooxo-1H-indeno[1,2-b]pyridine-3-carbonitriles with various peracetylated sugar bromides in the presence of potassium hydroxide (B78521) in acetone. This reaction proceeds to furnish the protected indenopyridine thioglycosides. nih.gov The final step in this synthetic sequence is the deprotection of the sugar moiety. Ammonolysis of the protected thioglycosides effectively removes the acetyl groups, yielding the free indenopyridine thioglycosides. nih.gov The structures of all synthesized compounds were confirmed using 1H NMR, 13C NMR, and IR spectroscopy. nih.gov

Table 1: Synthesis of Indeno[1,2-b]pyridine Thioglycosides

Starting Material (Thioamide) Sugar Bromide Protected Thioglycoside Final Thioglycoside
(E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide Peracetylated glucosyl bromide Protected indenopyridine thioglucoside Free indenopyridine thioglucoside
(E)-2-cyano-3-(thiophen-2-yl)prop-2-enethioamide Peracetylated galactosyl bromide Protected indenopyridine thiogalactoside Free indenopyridine thiogalactoside
(E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide Peracetylated xylosyl bromide Protected indenopyridine thioxyloside Free indenopyridine thioxyloside

Regioselective and Stereoselective Synthesis Considerations

The synthesis of substituted pyridines and their fused derivatives, such as the indeno[1,2-b]pyridine system, often presents challenges in controlling regioselectivity and stereoselectivity. The substitution pattern on the final molecule is highly dependent on the reaction conditions and the nature of the starting materials.

In the synthesis of related fused pyridine systems, such as thieno[2,3-b]pyridines, the regioselectivity of the reaction can be controlled to produce specific isomers. nih.govmdpi.com For instance, the reaction of 2-cyanothioacetamide (B47340) with specific enamines can lead to a mixture of carbonitrile isomers, which can then be separated and used to synthesize the desired final products. mdpi.com The choice of solvent and temperature can also significantly influence the regioselectivity of the cyclization reactions that form the pyridine ring.

Furthermore, in the synthesis of 2-pyridones, a related class of compounds, chemo- and regioselective reactions have been developed. For example, the reaction of the Blaise intermediate, generated in situ, with propiolates affords 2-pyridone derivatives with good to excellent yields and high regioselectivity. organic-chemistry.org

When introducing chiral centers, as in the case of glycosylation, stereoselectivity becomes a critical consideration. The synthesis of thioglycosides often results in the formation of a specific anomer, typically the β-anomer, due to the reaction mechanism and the influence of neighboring groups on the sugar moiety. mdpi.com The stereochemical outcome of these reactions is crucial as different stereoisomers can exhibit distinct biological activities.

In the broader context of synthesizing complex heterocyclic systems, achieving high regioselectivity and stereoselectivity is paramount for ensuring the efficiency of the synthesis and the purity of the final compound. The development of new catalysts and reaction conditions continues to be an active area of research to address these challenges. echemcom.com

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
(E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide
(E)-2-cyano-3-(thiophen-2-yl)prop-2-enethioamide
1-indanone
2-thiooxo-1H-indeno[1,2-b]pyridine-3-carbonitrile
Peracetylated glucosyl bromide
Peracetylated galactosyl bromide
Peracetylated xylosyl bromide
Peracetylated arabinosyl bromide
2-cyanothioacetamide
Thieno[2,3-b]pyridine

Chemical Reactivity and Transformation Pathways of 2 Phenyl 5h Indeno 1,2 B Pyridine

Nucleophilic and Electrophilic Substitution Patterns

The reactivity of the indenopyridine nucleus towards substitution reactions is a direct consequence of the nitrogen heteroatom, which significantly lowers the electron density of the pyridine (B92270) ring.

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic attack compared to benzene. quimicaorganica.org This deactivation is a result of the electron-withdrawing nature of the nitrogen atom. youtube.com Consequently, electrophilic substitution on the pyridine moiety of 2-Phenyl-5H-indeno[1,2-b]pyridine requires harsh reaction conditions. quimicaorganica.org

Theoretical analysis and studies on pyridine itself show that when substitution does occur, it is directed to the C-3 position (and C-5, if available). quimicaorganica.orgquora.com Attack at the C-2, C-4, or C-6 positions is disfavored because it leads to an unstable intermediate where the positive charge resides on the electronegative nitrogen atom. quimicaorganica.orgyoutube.com In the case of this compound, the C-2 position is already occupied by a phenyl group. Therefore, any electrophilic attack on the pyridine ring would be expected to occur at the C-3 position. The fused indeno- and phenyl- rings are more susceptible to electrophilic attack than the pyridine ring, but specific studies on the regioselectivity for this compound are not extensively detailed in the literature. Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalysts tend to react at the nitrogen atom. quimicaorganica.org

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-poor nature of the pyridine ring makes it susceptible to nucleophilic attack. Nucleophilic substitution on pyridines preferentially occurs at the C-2 and C-4 positions, as the negative charge in the resulting Meisenheimer-type intermediate can be delocalized onto the electronegative nitrogen atom, leading to greater stabilization. quora.comyoutube.com For this compound, with the C-2 position substituted, the most likely site for nucleophilic attack would be the C-4 position. The reaction involves the addition of a nucleophile and the subsequent departure of a leaving group.

Reaction TypeExpected Position of AttackRationale
Electrophilic Substitution C-3Avoids placing a positive charge on the electronegative nitrogen atom in the reaction intermediate. quimicaorganica.orgyoutube.com
Nucleophilic Substitution C-4Allows for the delocalization of negative charge onto the electronegative nitrogen atom, stabilizing the intermediate. quora.comyoutube.com

Condensation Reactions with Carbonyl Compounds

Condensation reactions, particularly multicomponent reactions involving carbonyl compounds, are a cornerstone for the synthesis of the 5H-indeno[1,2-b]pyridine framework. These reactions efficiently construct the complex heterocyclic system in a single step from simple precursors.

A prominent synthetic route involves the reaction of 1-indanone (B140024) (or 1,3-indandione), an aromatic aldehyde (a carbonyl compound), and a source of ammonia, often with an active methylene (B1212753) compound. For example, 2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives are synthesized through a sequential multicomponent reaction of an aromatic aldehyde, malononitrile (B47326), and 1-indanone in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid. nih.govresearchgate.net

Similarly, ethyl 2-methyl-4-aryl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate derivatives can be prepared via a Hantzsch-like condensation. This reaction utilizes 1,3-indandione, an appropriate aromatic aldehyde, ethyl acetoacetate, and ammonium acetate. researchgate.net The initial product is a dihydropyridine (B1217469) which is subsequently oxidized to the aromatic indenopyridine system. researchgate.net

Product TypeReactant 1 (Indene Source)Reactant 2 (Carbonyl)Reactant 3Catalyst/Reagent
2-Amino-4-aryl-5H-indeno[1,2-b]pyridine-3-carbonitriles nih.govresearchgate.net1-IndanoneAromatic AldehydeMalononitrileAmmonium Acetate, Acetic Acid
Ethyl 2-methyl-4-aryl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylates researchgate.net1,3-IndandioneAromatic AldehydeEthyl AcetoacetateAmmonium Acetate

Intramolecular Cyclization and Rearrangement Reactions

The indenopyridine skeleton can be assembled through intramolecular cyclization reactions and is also subject to molecular rearrangements, characteristic of complex heterocyclic systems.

Intramolecular Cyclization: A convenient method for synthesizing the reduced, saturated core of the indenopyridine system involves a cascade cyclization. The synthesis of 1-tosyl-2,3,4,5-tetrahydro-1H-indeno[1,2-b]pyridine has been achieved through a cascade cyclization and Friedel-Crafts reaction of 4-methyl-N-(pent-4-yn-1-yl)benzenesulfonamides with aldehydes. nih.govacs.org This demonstrates a powerful strategy for building the fused ring system via an intramolecular pathway.

Rearrangement Reactions: While specific rearrangement studies on this compound are not widely documented, related fused pyridine systems undergo notable transformations that suggest potential pathways for the indenopyridine nucleus. For instance, the thermal rearrangement of chromeno[2,3-b]pyridines, which are structurally analogous, proceeds via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. mdpi.com This type of rearrangement is initiated by a nucleophilic attack on the pyridine ring, leading to the opening of an adjacent ring and subsequent closure to form a new, rearranged product. mdpi.com

Furthermore, N-oxides of nitrogen heterocycles are known to undergo rearrangements like the Boekelheide rearrangement. fu-berlin.de This reaction, typically promoted by acetic anhydride (B1165640), involves the transformation of an N-oxide and can proceed through radical intermediates, leading to functionalization of a side chain adjacent to the nitrogen. fu-berlin.de The N-oxide of this compound could potentially undergo similar transformations.

ReactionPrecursor TypeKey TransformationResulting Structure
Cascade Cyclization nih.govacs.orgN-(pent-4-yn-1-yl)benzenesulfonamides and AldehydesIntramolecular cyclization and Friedel-Crafts reactionTetrahydro-1H-indeno[1,2-b]pyridine
ANRORC Rearrangement (by analogy) mdpi.comFused Pyridine SystemNucleophilic addition, ring-opening, ring-closureRearranged isomeric structure
Boekelheide Rearrangement (potential) fu-berlin.deIndenopyridine N-oxideAcetic anhydride promotionFunctionalization of a substituent at C-2 or C-4

Oxidation and Reduction Chemistry of the Indenopyridine Nucleus

The indenopyridine nucleus possesses multiple sites that can undergo oxidation and reduction, including the pyridine nitrogen, the fused carbocyclic ring, and the pyridine ring itself.

Oxidation: The methylene bridge at the C-5 position of the 5H-indeno[1,2-b]pyridine ring is susceptible to oxidation. A standard method involves the use of Triton B (a strong base) in pyridine with air (O2) as the oxidant to convert 5H-indeno[1,2-b]pyridine (also known as 4-azafluorene) into 5H-indeno[1,2-b]pyridin-5-one (4-azafluorenone). nih.govprepchem.com Additionally, the aromatization of precursor 1,4-dihydroindeno[1,2-b]pyridines to the corresponding 5-oxo-5H-indeno[1,2-b]pyridine derivatives has been accomplished using N-bromosuccinimide (NBS). researchgate.net

The nitrogen atom of the pyridine ring can also be oxidized to form an N-oxide. The compound 5H-indeno[1,2-b]pyridine 1-oxide is a known derivative, resulting from the oxidation of the parent heterocycle. sigmaaldrich.com

Reduction: The aromatic pyridine ring is generally resistant to reduction but can be hydrogenated under specific conditions, typically involving catalytic hydrogenation at high pressure and temperature or using dissolving metal reductions. The synthesis of 1-tosyl-2,3,4,5-tetrahydro-1H-indeno[1,2-b]pyridine via cascade cyclization yields a product where the pyridine ring is in a reduced, tetrahydro state. nih.govacs.org This indicates that the saturated (reduced) form of the indenopyridine ring system is synthetically accessible.

ReactionSubstrateReagent(s)Product
Oxidation of C-5 Methylene prepchem.com5H-Indeno[1,2-b]pyridineTriton B, Pyridine, O25H-Indeno[1,2-b]pyridin-5-one
Oxidation of Dihydro-precursor researchgate.net1,4-Dihydroindeno[1,2-b]pyridine derivativeN-Bromosuccinimide (NBS)5-Oxo-5H-indeno[1,2-b]pyridine derivative
N-Oxidation sigmaaldrich.com5H-Indeno[1,2-b]pyridineOxidizing Agent (e.g., m-CPBA)5H-Indeno[1,2-b]pyridine 1-oxide
Ring Reduction nih.govacs.orgN-(pent-4-yn-1-yl)benzenesulfonamides + AldehydesCascade reaction conditionsTetrahydro-1H-indeno[1,2-b]pyridine derivative

Spectroscopic Characterization and Structural Elucidation of 2 Phenyl 5h Indeno 1,2 B Pyridine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, including derivatives of 2-Phenyl-5H-indeno[1,2-b]pyridine. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For instance, in the ¹H NMR spectrum of 2-phenylpyridine (B120327), a structurally related compound, the protons of the pyridine (B92270) and phenyl rings resonate at distinct chemical shifts. rsc.orgchemicalbook.com The aromatic protons typically appear in the downfield region, often between δ 7.0 and 9.0 ppm. rsc.orgchemicalbook.com Similarly, the ¹³C NMR spectrum of 2-phenylpyridine shows characteristic signals for the carbon atoms of both the pyridine and phenyl rings. rsc.org

Table 1: Representative ¹H NMR Data for Pyridine Derivatives

CompoundSolventChemical Shifts (δ ppm) and Multiplicity
2-Phenylpyridine CDCl₃8.83 – 8.60 (m, 1H), 8.11 – 7.91 (m, 2H), 7.84 – 7.65 (m, 2H), 7.55 – 7.48 (m, 2H), 7.47 – 7.40 (m, 1H), 7.37 – 7.15 (m, 1H) rsc.org
2-Phenylquinoline CDCl₃8.24 – 8.12 (m, 4H), 7.87 (d, J = 8.4 Hz, 1H), 7.81 (d, J = 8.0 Hz, 1H), 7.75 – 7.69 (m, 1H), 7.56 – 7.49 (m, 3H), 7.49 – 7.42 (m, 1H) rsc.org
7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester DMSO-d₆1.32 (t), 4.30 (q), 2.62 (s), 7.20 (s), 7.76 (s), 7.48–7.54 (m, 3H), 7.58–7.59 (m, 2H) acs.org

Infrared (IR) and Mass Spectrometry (MS) Applications

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are powerful complementary techniques for the characterization of this compound analogues. IR spectroscopy provides information about the functional groups present in a molecule, while MS reveals the molecular weight and fragmentation pattern.

The IR spectrum of a molecule like 2-phenylpyridine exhibits characteristic absorption bands corresponding to the vibrations of its chemical bonds. nist.gov For derivatives with additional functional groups, such as the cyano (C≡N) and amino (N-H) groups in 7-amino-6-cyano-2-phenyl-5-p-tolylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester, distinct stretching vibrations are observed in the IR spectrum. acs.org Specifically, the NH₂ group shows bands around 3460 and 3323 cm⁻¹, the C≡N group at 2216 cm⁻¹, and the carbonyl (C=O) group at 1714 cm⁻¹. acs.org

Mass spectrometry provides the exact molecular weight of the compound, which is a crucial piece of data for confirming its elemental composition. The mass spectrum of 5H-indeno[1,2-b]pyridin-5-one, for example, shows a molecular ion peak corresponding to its molecular weight. nih.gov High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. acs.orgmdpi.com The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For instance, the fragmentation of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine involves the loss of a nitrogen molecule from the protonated molecular ion. mdpi.com

Table 2: Characteristic IR Absorption Bands for Functional Groups in Pyridine Analogues

Functional GroupWavenumber (cm⁻¹)Reference
Amino (N-H stretch)3460, 3323 acs.org
Cyano (C≡N stretch)2216 acs.org
Carbonyl (C=O stretch)1714 acs.org
Nitrate (asymmetric NO₂ stretch)1511 nih.gov
Nitrate (symmetric NO₂ stretch)1269 nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of various pyridine-containing compounds has been successfully determined using this technique. iosrjournals.orgmdpi.com For example, the X-ray diffraction analysis of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine revealed a nearly planar structure, with the torsion angle between the phenyl and tetrazole rings being close to 180 degrees. mdpi.com In the crystal structure of (2-hydroxy-5-methylphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone, the molecules are observed to stack in columns, stabilized by π–π interactions. nih.gov

These detailed structural insights are invaluable for understanding the physical and chemical properties of the compounds and for designing new molecules with specific functionalities.

Table 3: Selected Crystallographic Data for Pyridine Derivatives

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
(2-hydroxy-5-methylphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone MonoclinicP2₁/nMolecules stack in columns with π–π interactions. nih.gov nih.gov
2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine OrthorhombicPca2₁Central imidazole (B134444) ring is planar; methylpyridine and methoxyphenyl rings are in synperiplanar conformation. iosrjournals.org iosrjournals.org
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine OrthorhombicP2₁2₁2₁Nearly planar structure; torsion angle between phenyl and tetrazole rings is ~180°. mdpi.com mdpi.com

Advanced Analytical Techniques for Compound and Catalyst Characterization

Beyond the fundamental spectroscopic methods, a range of advanced analytical techniques are employed to characterize not only the this compound analogues themselves but also the catalysts that may be used in their synthesis.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques that provide high-resolution visualization of material morphology. SEM scans the surface of a sample with a focused electron beam to produce images of the topography and composition. researchgate.net It is particularly useful for examining the surface features of catalysts or powdered samples of the synthesized compounds. youtube.com TEM, on the other hand, transmits electrons through an ultrathin sample to create a high-resolution image of the internal structure, even down to the atomic scale. researchgate.netnih.gov This can be used to determine the size and distribution of nanoparticles in a catalyst, for example. youtube.com

X-ray Diffraction (XRD) is a technique used to determine the crystallographic structure of a material. While single-crystal X-ray diffraction provides the most detailed structural information, powder XRD is valuable for identifying the crystalline phases present in a bulk sample and for assessing its purity.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is useful for studying the thermal stability of the this compound analogues and for characterizing the decomposition of catalysts or precursor materials.

The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of a material. catalysis.blogc2cat.eu This is particularly important in the context of heterogeneous catalysis, where the surface area of a catalyst directly influences its activity. catalysis.blogberkeley.edu The BET analysis involves the adsorption of an inert gas, typically nitrogen, onto the surface of the material at liquid nitrogen temperature. c2cat.eu By measuring the amount of gas adsorbed at different pressures, the total surface area can be calculated. c2cat.eu This information is crucial for optimizing catalyst synthesis and for understanding how the catalyst's surface properties affect the synthesis of compounds like this compound derivatives.

Structure Activity Relationships Sar and Molecular Design Principles for 2 Phenyl 5h Indeno 1,2 B Pyridine Derivatives

Impact of Substituent Effects on Bioactivity Profiles

The biological activity of 2-Phenyl-5H-indeno[1,2-b]pyridine derivatives is highly sensitive to the presence and location of substituent groups on both the indenopyridine framework and the appended phenyl rings. Research has focused predominantly on their anticancer properties, particularly as topoisomerase (topo) inhibitors.

Systematic studies have demonstrated that the introduction of hydroxyl (-OH) groups significantly impacts bioactivity. For instance, indenopyridine compounds featuring a hydroxylated 2-phenyl ring, especially in combination with a furyl or thienyl moiety at the 4-position, exhibit strong inhibitory activity against both topoisomerase I and II. nih.gov The placement of a phenolic hydroxyl group at the 4-position of the tricyclic system has been shown to confer superior topoisomerase IIα (topo IIα) inhibitory and anti-proliferative activity. nih.gov

Fluorine substitution has also been explored as a strategy to modulate bioactivity. A series of fluorinated and hydroxylated 2,4-diphenyl indenopyridinols were designed as potential anticancer agents. nih.gov The findings indicate that the position of the fluoro and hydroxyl groups is critical. For example, a compound with an ortho-phenolic group at the 2-position and an ortho-fluorophenyl group at the 4-position displayed high anti-proliferative activity against the T47D human breast cancer cell line (IC₅₀ = 0.82 μM). nih.gov In contrast, a derivative with a para-phenolic group at the 2-position and a para-fluorophenyl group at the 4-position exhibited potent topo IIα inhibition, achieving 94.7% inhibition at a 100 μM concentration. nih.gov

Further SAR studies have highlighted the importance of substitutions on the indeno nucleus itself. The presence of two methoxy (B1213986) groups at positions 6 and 7 of the indeno core, combined with a 4-hydroxy-3-methoxy phenyl substitution at the 4-position of the pyridine (B92270) ring, was found to be crucial for achieving potent antiproliferative and antimetastatic activities against prostate cancer cell lines. researchgate.net

The nature of the aryl substituent at the 2- and 4-positions is another key determinant of activity. Derivatives with heterocyclic moieties such as furyl and thienyl at these positions have shown significant topoisomerase II inhibitory activity. nih.gov Specifically, compounds containing a hydroxyl group at the meta position of the 2-phenyl ring, in conjunction with a furanyl or thienyl substitution at the 4-position, demonstrated a clear correlation between topoisomerase inhibition and cytotoxicity against human cancer cell lines. nih.gov

Interactive Table of Bioactivity Data for Selected this compound Derivatives

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Stereochemical Influence on Biological Activities

The positioning of substituents on the phenyl rings is a critical factor. Studies on fluorinated and hydroxylated derivatives have shown that minor changes in the location of these groups (ortho-, meta-, or para-positions) can lead to significant shifts in activity, distinguishing between potent antiproliferative effects and strong topoisomerase IIα inhibition. nih.gov For instance, most derivatives with an ortho- or para-fluorophenyl group at the 4-position of the indenopyridinol ring showed strong topo IIα inhibition, whereas many ortho- and meta-fluorophenyl substituted compounds displayed strong antiproliferative activity against the DU145 prostate cancer cell line. nih.gov This demonstrates that the spatial relationship between the core and its substituents is crucial for specific molecular recognition by the biological target.

Similarly, the substitution pattern on the indenopyridine core itself is vital. For a related series of 5H-indeno[1,2-c]pyridazin-5-one inhibitors of monoamine oxidase (MAO), it was established that substitution at the C7 versus the C8 position of the indeno core dramatically influenced the MAO-inhibiting properties. This highlights the importance of the precise location of substituents on the fused ring system for biological function.

These findings underscore that the three-dimensional architecture and the specific placement of functional groups—a core principle of stereochemistry—are paramount in determining the biological profile of this compound derivatives.

Rational Design Strategies for Enhanced Functionality

The development of advanced this compound derivatives has been guided by rational design strategies aimed at enhancing their therapeutic functionality. These approaches leverage existing structure-activity relationship (SAR) data to systematically modify the lead compound, optimizing its interaction with specific biological targets.

A primary strategy has been the introduction of functional groups known to participate in key biological interactions, such as hydrogen bonding. Based on reports emphasizing the importance of phenolic groups, new series of derivatives have been designed with hydroxyl groups placed at specific positions on the phenyl rings. nih.gov This was done to enhance interactions within the binding sites of target enzymes like topoisomerase IIα. The design of 2-aryl-4-(4'-hydroxyphenyl)-5H-indeno[1,2-b]pyridine derivatives was based on previous findings that thienyl, furyl, or phenol (B47542) groups on the indenopyridine skeleton were important for activity.

Another successful rational design approach involves the introduction of heteroatoms and heterocyclic rings to modulate electronic properties and explore new binding interactions. The synthesis of derivatives with furyl or thienyl moieties at the 2- and 4-positions was a deliberate strategy to improve topoisomerase inhibition, which proved successful. nih.gov

Furthermore, molecular docking studies have become an integral part of the rational design process. These computational methods allow for the visualization of how a designed molecule might fit into the active site of a target protein, such as the ATP-binding site of topoisomerase IIα. For example, docking studies revealed that certain derivatives could interact with or intercalate into topo IIα-bound DNA without intercalating into a regular DNA duplex, clarifying their mechanism as catalytic inhibitors. This in silico insight guides the synthesis of new compounds with a higher probability of success.

By combining SAR data with computational modeling, researchers have rationally designed derivatives like compound 16 (a 2-Aryl-4-(4′-hydroxyphenyl)-5H-indeno[1,2-b]pyridine derivative), which was shown to be a potent DNA non-intercalative topo IIα catalytic inhibitor. nist.gov These strategies exemplify a targeted approach to drug discovery, moving beyond random screening to the deliberate construction of molecules with enhanced, predetermined functionalities.

Correlations between Molecular Structure and Photophysical Attributes

Information regarding the correlation between the molecular structure of this compound and its intrinsic photophysical properties, such as absorption, fluorescence, or luminescence, is not extensively available in the reviewed scientific literature. The primary focus of existing research has been on the synthesis of its derivatives and the evaluation of their biological activities, particularly as anticancer agents.

Theoretical and Computational Chemistry in 2 Phenyl 5h Indeno 1,2 B Pyridine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of 2-phenyl-5H-indeno[1,2-b]pyridine research, docking simulations have been instrumental in understanding how these compounds interact with biological targets, particularly in the field of anticancer drug design.

Researchers have systematically designed and synthesized series of 2-aryl-4-(4'-hydroxyphenyl)-5H-indeno[1,2-b]pyridine derivatives and used molecular docking to elucidate their mechanism of action. nih.gov For instance, docking studies revealed that certain derivatives can interact with or intercalate into topoisomerase IIα-bound DNA, but not into regularly stacked DNA base pairs. nih.gov This suggests a specific mode of action as DNA non-intercalative topoisomerase IIα catalytic inhibitors. nih.gov

The predictive power of molecular docking lies in its ability to calculate a binding affinity, often represented as a "Glide score," which estimates the strength of the interaction between the ligand and its target. jscimedcentral.comsemanticscholar.org A more negative Glide score typically indicates a better binding affinity. semanticscholar.org These simulations consider various interactions, including hydrogen bonding and hydrophobic interactions, to determine the most stable binding pose of the ligand in the active site of a protein. jscimedcentral.com

A study on novel heterocyclic substituted 9-anilinoacridines, which share structural similarities with the indenopyridine core, demonstrated the utility of docking in identifying potent topoisomerase II inhibitors. The designed compounds exhibited favorable Glide scores, suggesting strong binding to the target enzyme. jscimedcentral.com Similarly, docking studies on various natural and synthetic compounds against different protein targets have shown that these computational methods can effectively guide the identification of promising drug candidates. researchgate.netnih.gov

Table 1: Representative Molecular Docking Results for Indenopyridine-Related Scaffolds This table is for illustrative purposes and combines findings from various studies on related compounds to demonstrate the application of molecular docking.

Compound ScaffoldTarget ProteinKey Interactions ObservedSignificance of Findings
2-Aryl-4-(4'-hydroxyphenyl)-5H-indeno[1,2-b]pyridineTopoisomerase IIα-DNA complexInteraction/intercalation with topo IIα-bound DNAIdentified as a non-intercalative topo IIα catalytic inhibitor. nih.gov
Heterocyclic substituted 9-anilinoacridinesTopoisomerase II (1ZXM)Hydrogen bonding and hydrophobic interactionsPredicted strong binding affinity, guiding synthesis of potential anticancer agents. jscimedcentral.com
SNS pincer type pyridine-thioether ligand complexesSARS-CoV-2 Main Protease, Papain-like proteaseHigh biochemical activity and binding affinityIdentified potential antiviral candidates. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound. researchgate.netmdpi.com These methods allow for the determination of key electronic parameters that govern a molecule's behavior in chemical reactions.

One of the primary applications of DFT in this area is the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

For a series of 2,4-diaryl-5H-indeno[1,2-b]pyridine derivatives, DFT calculations at the B3LYP level were used to evaluate their electronic and chemical reactivity. researchgate.net These calculations helped to understand the influence of different substituents on the electronic properties of the indenopyridine core. For example, a compound with a low HOMO-LUMO energy gap was identified, suggesting higher reactivity. researchgate.net

Fukui indices, another parameter derived from DFT, are used to predict the most likely sites for nucleophilic, electrophilic, and radical attacks on a molecule. This information is invaluable for understanding reaction mechanisms and designing new synthetic routes. researchgate.net

Table 2: Key Parameters from Quantum Chemical Calculations This table illustrates the type of data obtained from DFT calculations for indenopyridine derivatives.

ParameterDescriptionSignificance in Reactivity Analysis
HOMO Energy (EHOMO)Energy of the highest occupied molecular orbital.Indicates the ability to donate electrons. Higher energy suggests greater reactivity towards electrophiles. researchgate.net
LUMO Energy (ELUMO)Energy of the lowest unoccupied molecular orbital.Indicates the ability to accept electrons. Lower energy suggests greater reactivity towards nucleophiles. researchgate.net
HOMO-LUMO Gap (ΔE)The energy difference between the HOMO and LUMO.A smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net
Fukui IndicesDescribe the change in electron density at a given point in the molecule when the total number of electrons is changed.Predicts the most reactive sites for nucleophilic, electrophilic, and radical attacks. researchgate.net

Computational Approaches to Photophysical Property Prediction (e.g., Intramolecular Charge Transfer)

Computational methods are also employed to predict and understand the photophysical properties of this compound and related molecules. These properties, such as absorption and emission of light, are critical for applications in materials science, including the development of fluorescent probes and organic light-emitting diodes (OLEDs).

A key phenomenon studied in these systems is intramolecular charge transfer (ICT). nih.govnih.gov In molecules with electron-donating and electron-accepting parts, excitation with light can cause an electron to move from the donor to the acceptor, creating an ICT state. The nature and dynamics of these ICT states determine the molecule's fluorescence properties. nih.gov

Computational studies, often using Time-Dependent Density Functional Theory (TD-DFT), can model the electronic transitions that give rise to absorption and fluorescence. These calculations can predict the energies of these transitions, which correspond to the wavelengths of light absorbed and emitted. mdpi.com

For example, in push-pull fluorophores based on a 2,2'-bipyridine (B1663995) core, DFT calculations have shown that the HOMO is typically located on the electron-donating part of the molecule, while the LUMO is on the electron-accepting part. This distribution facilitates the ICT process upon photoexcitation and is consistent with experimental photophysical data. mdpi.com

Furthermore, computational modeling can help to understand how the molecular structure and the surrounding solvent environment influence the photophysical properties. For instance, the competition between different excited-state processes, such as ICT and excited-state intramolecular proton transfer (ESIPT), can be rationalized through computational analysis. nih.gov

Table 3: Computational Prediction of Photophysical Properties This table outlines the use of computational methods in understanding the photophysical behavior of related chromophores.

Computational MethodPredicted PropertySignificance
Time-Dependent DFT (TD-DFT)Excitation energies, absorption and emission wavelengths.Predicts the color of light absorbed and emitted by the molecule. mdpi.com
DFTHOMO/LUMO distribution.Elucidates the direction and feasibility of intramolecular charge transfer (ICT). mdpi.com
Molecular Electrostatic Potential (MEP)Electron density distribution.Confirms the electron-rich (donor) and electron-poor (acceptor) regions of the molecule, supporting the "push-pull" concept. mdpi.com

Applications of 2 Phenyl 5h Indeno 1,2 B Pyridine in Materials Science and Advanced Technologies

Development of Fluorescent Dyes and Luminescent Materials

The exploration of indeno[1,2-b]pyridine derivatives has revealed their promise as building blocks for fluorescent and luminescent materials. The inherent photophysical properties of this scaffold can be modulated through chemical modifications, leading to materials with tailored emission characteristics.

Derivatives of the indeno[1,2-b]pyridine core are being investigated for their fluorescent properties. For instance, the synthesis of various 2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives has been reported. nih.gov While the primary focus of this study was their biological activity, the synthesis of such compounds opens the door to exploring their photophysical characteristics. The presence of the extended π-conjugated system is a key prerequisite for fluorescence.

In related research, other pyridine-containing compounds have shown significant promise. Pyrenylpyridine derivatives, for example, have been developed as highly efficient sky-blue emitters for Organic Light-Emitting Diodes (OLEDs). acs.orgresearchgate.net One such derivative, 2,4,6-tri(1-pyrenyl)pyridine (2,4,6-TPP), was used as a nondoped emissive layer, resulting in a device with a maximum external quantum efficiency of 6.0 ± 1.2%. acs.orgresearchgate.net Similarly, iridium(III) complexes that incorporate styrene-modified phenylpyridine ligands exhibit strong green emission and good thermal stability, making them suitable for optoelectronic applications. rsc.org These findings suggest that the phenyl-substituted indeno[1,2-b]pyridine framework could serve as a valuable component in the design of new luminescent materials.

Table 1: Performance of a Nondoped OLED Prototype Using a Pyrenylpyridine Emitter

Emitter Emission Color CIE Coordinates Turn-on Voltage (V) Max. External Quantum Efficiency (%)
2,4,6-tri(1-pyrenyl)pyridine (2,4,6-TPP) Sky-Blue (0.18, 0.34) 4 6.0 ± 1.2

Data sourced from studies on pyrenylpyridine derivatives, indicating the potential of related pyridine (B92270) structures. acs.orgresearchgate.net

Potential in Organic Electronics and Optoelectronic Devices

The rigid and planar structure of the indeno[1,2-b]pyridine system, combined with its inherent electronic properties, makes it a candidate for use in organic electronics. The electron-deficient nature of the pyridine ring suggests potential applications as an electron-transporting or emissive material in devices like Organic Light-Emitting Diodes (OLEDs).

Research into related pyridine derivatives has substantiated this potential. Donor-acceptor materials based on a 2-pyridone acceptor coupled to various donor moieties have demonstrated good performance in sky-blue, green-yellow, and white OLEDs. A device using a derivative with a 9,9-dimethyl-9,10-dihydroacridine (B1200822) donor achieved an external quantum efficiency (EQE) of 3.7% in a sky-blue OLED, and a white OLED combining different layers reached an EQE of 9.8%. Furthermore, the electrochemical properties of copper(II) complexes with ligands such as 2-{[(Z)-phenyl(pyridine-2-yl)methylidene]amino}benzenethiol have been studied, demonstrating the redox activity of such phenyl-pyridine structures. researchgate.net These studies on related compounds underscore the potential of the 2-Phenyl-5H-indeno[1,2-b]pyridine core in the development of materials for organic electronics, where tunable energy levels and efficient charge transport are paramount.

Application in Photovoltaic Cells as Low Bandgap Copolymers

Currently, there is no specific research documenting the application of this compound in photovoltaic cells. The available literature focuses on related but structurally distinct compounds, such as indenofluorene-based copolymers. These materials have shown promise in plastic solar cells due to their low bandgaps, which allow for the harvesting of a broad solar spectrum. However, the indenofluorene core is different from the azafluorene (B8703113) (indeno[1,2-b]pyridine) core, and the photovoltaic performance of one cannot be directly attributed to the other. Therefore, the application of this compound in this specific area remains an unexplored field of research.

Exploration as Chemodosimeters and Sensors

The indeno[1,2-b]pyridine framework possesses features that are desirable for the development of chemosensors. The nitrogen atom in the pyridine ring can act as a binding site for analytes such as metal ions or protons, and the fused aromatic system can provide a robust platform for signal transduction, often through changes in fluorescence or color.

While direct studies on this compound as a sensor are not widely reported, research on analogous structures highlights the potential. For example, a water-soluble probe based on a 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole structure was designed and synthesized to detect changes in pH. nih.gov This compound exhibited a distinct colorimetric "turn-on" and fluorescence "turn-off" response in the pH range of 5.5 to 6.5. nih.gov This demonstrates that the pyridine moiety within a conjugated system can be effectively utilized for sensing applications. The electron-rich or electron-poor nature of the phenyl substituent in a this compound system could further be used to fine-tune the sensitivity and selectivity towards specific analytes, suggesting a promising, albeit underexplored, avenue for research.

Role in Corrosion Inhibition Technologies

Nitrogen-containing heterocyclic compounds are well-established as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. elsevierpure.com The mechanism of inhibition typically involves the adsorption of the organic molecule onto the metal surface. This forms a protective barrier that isolates the metal from the corrosive medium.

The this compound molecule contains several features that make it a strong candidate for corrosion inhibition. These include:

Nitrogen Heteroatom: The lone pair of electrons on the nitrogen atom can coordinate with vacant d-orbitals of metal atoms, forming a strong bond.

Aromatic Rings: The extensive π-electron systems of the indeno and phenyl rings can interact with the metal surface, enhancing the adsorption process. The flat orientation of such molecules on the metallic surface further contributes to the formation of a dense protective layer. elsevierpure.com

High Molecular Size: A larger molecular footprint generally leads to greater surface coverage and more effective inhibition.

Studies on a wide range of pyridine derivatives confirm their efficacy as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. elsevierpure.com Their adsorption often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. elsevierpure.com Although specific experimental data for this compound is not available, its structural analogy to known pyridine-based inhibitors strongly suggests its potential for application in corrosion protection technologies.

Table 2: General Characteristics of Pyridine-Based Corrosion Inhibitors

Feature Role in Corrosion Inhibition
Nitrogen Heteroatom Provides a site for strong coordination bonding with metal surfaces.
Aromatic π-Systems Facilitate adsorption onto the metal via π-electron interactions.
Substituents Electron-donating or withdrawing groups can modify electron density and enhance inhibition efficiency.
Adsorption Mechanism Typically follows Langmuir isotherm, forming a protective monolayer.
Inhibitor Type Generally act as mixed-type inhibitors, affecting both anodic and cathodic processes.

This table summarizes general findings for pyridine derivatives as a class of corrosion inhibitors. elsevierpure.com

Emerging Research Frontiers and Future Directions for 2 Phenyl 5h Indeno 1,2 B Pyridine

Development of Novel Synthetic Methodologies for Structural Diversity

The generation of a diverse library of 2-Phenyl-5H-indeno[1,2-b]pyridine derivatives is crucial for exploring their full therapeutic and technological potential. Researchers are continuously developing innovative synthetic methods to achieve greater structural variety, efficiency, and greener processes.

A prevalent and effective strategy for synthesizing 5H-indeno[1,2-b]pyridine derivatives is through multicomponent reactions. One such approach involves the sequential reaction of aromatic aldehydes, malononitrile (B47326), and 1-indanone (B140024), catalyzed by ammonium (B1175870) acetate (B1210297) and acetic acid. nih.govresearchgate.net This method allows for the direct synthesis of 2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives. nih.govresearchgate.net Another key starting material for creating a range of derivatives is 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-2,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile. ekb.eg

Further innovation in synthetic methodologies includes the use of nano-catalysts. For instance, nano-CeO2/ZnO has been employed as a heterogeneous and recyclable catalyst for the synthesis of indenopyridine derivatives under reflux conditions, highlighting a move towards more sustainable and efficient chemical manufacturing. echemcom.com Microwave-assisted synthetic methods, often used in conjunction with catalysts like L-proline, have also been successfully applied to produce fluorinated and hydroxylated 2,4-diphenyl indenopyridinols. nih.gov

Researchers have also developed novel pathways to synthesize specific classes of derivatives. For example, a new class of indeno[1,2-b]pyridine thioglycosides was created by first reacting (E)-2-cyano-3-(furan/or thiophene-2-yl)prop-2-enethioamide with 1-indanone to form 2-thiooxo-1H-indeno[1,2-b]pyridine-3-carbonitriles. These intermediates were then treated with peracetylated sugar bromides to yield the target thioglycosides. nih.gov

The table below summarizes some of the novel synthetic approaches for generating structural diversity in this compound derivatives.

Synthetic MethodKey Reagents/CatalystsResulting DerivativesReference
Multicomponent ReactionAromatic aldehydes, malononitrile, 1-indanone, ammonium acetate, acetic acid2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitriles nih.govresearchgate.net
Derivative Synthesis4-(4-hydroxy-3-methoxyphenyl)-2-oxo-2,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrileVarious new indenopyridine derivatives ekb.eg
Heterogeneous Catalysisnano-CeO2/ZnOIndenopyridine derivatives echemcom.com
Microwave-Assisted Synthesisl-prolineFluorinated and hydroxylated 2,4-diphenyl indenopyridinols nih.gov
Thioglycoside Synthesis(E)-2-cyano-3-(furan/or thiophene-2-yl)prop-2-enethioamide, 1-indanone, peracetylated sugar bromidesIndeno[1,2-b]pyridine thioglycosides nih.gov

Interdisciplinary Research with Chemical Biology

The unique structural framework of this compound has made it a valuable scaffold in chemical biology, particularly in the development of therapeutic agents. The ability to introduce a wide range of functional groups allows for the fine-tuning of biological activity.

Derivatives of 5H-indeno[1,2-b]pyridine have demonstrated significant potential as anticancer agents. For example, certain 2,4-diaryl-5H-indeno[1,2-b]pyridine derivatives have been synthesized and evaluated for their ability to inhibit topoisomerase I and II, enzymes crucial for DNA replication in cancer cells. nih.gov Specifically, compounds with 2- or 3-furyl and/or 2- or 3-thienyl groups at the 2- or 4-position of the pyridine (B92270) ring showed notable topoisomerase II inhibitory activity. nih.gov Furthermore, some derivatives with a 2-furyl, 2-thienyl, or 3-thienyl group at the 2-position exhibited moderate to significant topoisomerase I inhibition. nih.gov

In the context of prostate cancer, specific derivatives have shown potent antiproliferative and antimetastatic effects. nih.govresearchgate.net Structure-activity relationship studies have suggested that the presence of two methoxy (B1213986) groups on the indeno nucleus and a 4-hydroxy-3-methoxy phenyl substitution on the pyridine ring are critical for these biological activities. nih.gov The mechanism of action for the antimetastatic effects is thought to be related to the inhibition of matrix metalloproteinase 9 (MMP9). nih.govresearchgate.net

Beyond cancer, these compounds are also being explored for their antimicrobial properties. A variety of new indenopyridine derivatives have been screened against different strains of gram-positive and gram-negative bacteria, as well as the pathogenic yeast C. albicans. ekb.eg Some of these compounds exhibited moderate antimicrobial activity. ekb.eg Additionally, many of these derivatives have shown potent antioxidant activity in DPPH assays. ekb.eg

The table below details some of the key biological activities and the corresponding structural features of this compound derivatives.

Biological ActivityKey Structural FeaturesTarget/MechanismReference
Topoisomerase II Inhibition2- or 3-furyl and/or 2- or 3-thienyl at 2- or 4-positionTopoisomerase II nih.gov
Topoisomerase I Inhibition2-furyl, 2-thienyl or 3-thienyl at 2-positionTopoisomerase I nih.gov
Antiproliferative & Antimetastatic (Prostate Cancer)Two methoxy groups on indeno nucleus, 4-hydroxy-3-methoxy phenyl at position 4Inhibition of MMP9 nih.govresearchgate.net
Antimicrobial ActivityVarious new indenopyridine derivativesBacterial and fungal strains ekb.eg
Antioxidant ActivityVarious new indenopyridine derivativesDPPH radical scavenging ekb.eg

Expansion into New Areas of Materials Science

The distinct electronic and photophysical properties of the this compound core structure are paving the way for its application in materials science. The fused aromatic system provides a rigid and planar framework that can facilitate charge transport and exhibit interesting optical behaviors, making it a candidate for use in organic electronics.

Researchers are exploring the potential of this compound derivatives in devices such as organic light-emitting diodes (OLEDs) and organic solar cells. pipzine-chem.com In OLEDs, these compounds can function as luminescent materials, contributing to high-efficiency light emission. pipzine-chem.com For organic solar cells, their electronic properties may help to optimize charge transfer and improve the efficiency of converting solar energy into electricity. pipzine-chem.com

The unique luminescent properties of pyrazolo[3,4-b]pyridine scaffolds, which share structural similarities with indenopyridines, suggest potential for biosensing applications. researchgate.net The development of fluorophores and chemosensors based on related N-heteroaromatic scaffolds highlights the promise of the indenopyridine framework in creating new sensor technologies. researchgate.net

Advanced Computational Modeling for Predictive Research

Advanced computational modeling is becoming an indispensable tool in the study of this compound and its derivatives. These theoretical approaches allow researchers to predict molecular properties, understand structure-activity relationships, and guide the design of new compounds with desired characteristics, thereby accelerating the research and development process.

Computational methods can be used to calculate a variety of properties for this compound and its analogs. For instance, properties such as molecular weight, XLogP3 (a measure of hydrophobicity), and the number of hydrogen bond donors and acceptors can be readily computed.

Computed PropertyValue for 5H-Indeno[1,2-b]pyridin-5-one
Molecular Weight181.19 g/mol
XLogP32.5
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count0

Data computed by PubChem. nih.gov

Structure-activity relationship (SAR) studies, which are fundamental to medicinal chemistry, are greatly enhanced by computational modeling. By analyzing the structural features that lead to potent biological activity, such as the positioning of functional groups that enhance topoisomerase inhibition or antiproliferative effects, researchers can rationally design more effective therapeutic agents. nih.govnih.gov For example, systematic comparisons have shown that minor changes in the position of functional groups can significantly affect the biological activity of these compounds. nih.gov

Q & A

Q. Divergent bioactivity trends in structurally similar analogs: What factors explain this?

  • Analysis: Subtle substituent changes (e.g., ortho vs. para substitution on phenyl rings) alter binding to targets like MAO-B or MMP9. Ortho-substituted 5-phenyl derivatives lack activity due to steric hindrance, while para-substituted analogs show nanomolar potency .

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